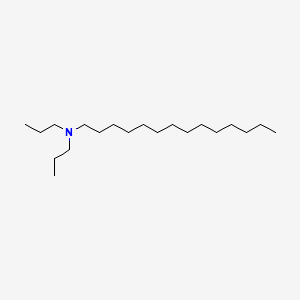

n,n-Dipropyltetradecan-1-amine

Description

N,N-Dipropyltetradecan-1-amine is a tertiary amine with a 14-carbon aliphatic chain and two propyl groups bonded to the nitrogen atom. Its molecular formula is C₂₀H₄₃N, with a molecular weight of 297.56 g/mol. The compound’s structure combines a long hydrophobic tetradecyl chain with branched N,N-dipropyl substituents, conferring unique solubility and reactivity properties. Such long-chain amines are typically used in surfactants, corrosion inhibitors, or as intermediates in organic synthesis.

Properties

Molecular Formula |

C20H43N |

|---|---|

Molecular Weight |

297.6 g/mol |

IUPAC Name |

N,N-dipropyltetradecan-1-amine |

InChI |

InChI=1S/C20H43N/c1-4-7-8-9-10-11-12-13-14-15-16-17-20-21(18-5-2)19-6-3/h4-20H2,1-3H3 |

InChI Key |

ABKXEQSGTRALBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCN(CCC)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

N,N-Dimethyl-1-propanamine (C₅H₁₃N)

- Structure : Shorter chain (3 carbons) with N,N-dimethyl substituents.

- Molecular Weight : 87.16 g/mol.

- Key Differences :

- Smaller size and lower lipophilicity compared to N,N-dipropyltetradecan-1-amine.

- Higher volatility (boiling point ~44°C) due to reduced chain length.

- Applications : Solvent, catalyst in organic reactions.

- Reference :

N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine (C₁₅H₂₅N)

- Structure : Aromatic 2,6-dimethylphenyl group with N,N-diethyl substituents.

- Molecular Weight : 219.37 g/mol.

- Key Differences :

- Aromatic ring enhances π-π stacking interactions, unlike the purely aliphatic tetradecyl chain.

- Diethyl groups reduce steric hindrance compared to dipropyl substituents.

- Applications : Likely used in pharmaceuticals or agrochemicals due to aromaticity.

- Reference :

N,N-Dimethyl-1-propyn-1-amine (C₅H₉N)

- Structure : Triple bond (propynyl group) with N,N-dimethyl substituents.

- Molecular Weight : 83.13 g/mol.

- Key Differences :

- Alkyne functionality increases reactivity (e.g., in cycloadditions).

- Short chain limits hydrophobic interactions.

- Applications : Reactive intermediate in click chemistry.

- Reference :

n-Dipropylamine (C₆H₁₅N)

- Molecular Weight : 101.19 g/mol.

- Key Differences :

- Absence of tetradecyl chain results in higher water solubility.

- Toxicological Irritant to skin/mucous membranes; used in rubber chemicals.

- Applications : Corrosion inhibitors, organic synthesis.

- Reference :

Physical and Chemical Properties

Functional Implications

Chain Length :

- The tetradecyl chain in this compound significantly increases hydrophobicity compared to shorter analogs like N,N-dimethyl-1-propanamine. This enhances its utility in micelle formation or lipid bilayer interactions .

- Longer chains reduce volatility and increase persistence in environmental matrices.

Bulky substituents may reduce basicity (pKa) relative to less hindered amines .

Toxicity and Safety :

- Based on n-dipropylamine data, this compound may exhibit similar irritant effects but with lower acute toxicity due to reduced volatility and absorption rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.